1-Isopropylazetidin-3-ol hydrochloride
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Overview
Description
1-Isopropylazetidin-3-ol hydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylazetidin-3-ol hydrochloride can be synthesized through several methods. One common approach involves the ring-opening polymerization of azetidine derivatives. This process can be carried out under both cationic and anionic conditions, depending on the desired properties of the final product . The reaction typically requires a catalyst and specific reaction conditions to ensure the successful formation of the azetidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
1-Isopropylazetidin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Isopropylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring structure.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Uniqueness: 1-Isopropylazetidin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these unique features are advantageous .
Properties
IUPAC Name |
1-propan-2-ylazetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGRXBSSEHLLTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499970 |
Source
|
Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54431-32-2 |
Source
|
Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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